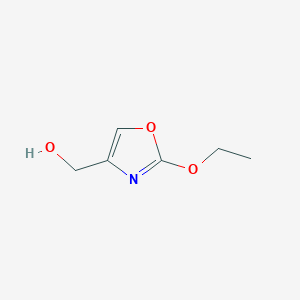

(2-Ethoxy-1,3-oxazol-4-yl)methanol

Description

BenchChem offers high-quality (2-Ethoxy-1,3-oxazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxy-1,3-oxazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxy-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-9-6-7-5(3-8)4-10-6/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLLWALLEPECEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Ethoxy-1,3-oxazol-4-yl)methanol chemical properties

Executive Summary

(2-Ethoxy-1,3-oxazol-4-yl)methanol (CAS: 1240614-15-6) is a functionalized heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical synthesis. Distinguished by its 2-alkoxy substitution, this molecule serves as a bifunctional scaffold: it offers a primary alcohol for immediate elaboration and a masked 2-oxazolone core that can be revealed under specific hydrolytic or metabolic conditions.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, reactivity profile, and application in drug discovery.[1] It is designed to enable researchers to deploy this scaffold effectively while navigating its specific stability constraints.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Data | Note |

| IUPAC Name | (2-Ethoxy-1,3-oxazol-4-yl)methanol | |

| CAS Number | 1240614-15-6 | |

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical of low MW oxazoles |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, THF | Limited water solubility |

| LogP (Predicted) | ~0.5 - 0.9 | Lipophilic enough for cell permeability |

| pKa (Predicted) | ~1.0 (Oxazole nitrogen) | Weakly basic |

| H-Bond Donors/Acceptors | 1 / 4 |

Synthesis & Production Strategies

The synthesis of (2-ethoxy-1,3-oxazol-4-yl)methanol is most reliably achieved through a Substitution-Reduction sequence. This route is preferred over direct cyclization due to the ready availability of 2-halooxazole precursors and the modularity it offers for introducing different alkoxy groups.

Core Synthesis Pathway (Recommended)

-

Nucleophilic Aromatic Substitution (SₙAr): Displacement of a 2-chloro substituent on the oxazole ring by an ethoxide nucleophile.

-

Ester Reduction: Conversion of the pendant ester to the primary alcohol using a hydride source.

Visualization of Synthetic Workflow

Caption: Modular synthesis via SₙAr displacement followed by ester reduction.

Reactivity Profile & Stability

Understanding the dual nature of the 2-ethoxyoxazole ring is critical. It behaves as both an aromatic system and a cyclic imidate ether.

The "Masked" Oxazolone Liability

The 2-ethoxy group is an O-alkylated imidate equivalent. While stable under basic and neutral conditions, it is susceptible to acid-catalyzed hydrolysis.

-

Mechanism: Protonation of the ring nitrogen increases the electrophilicity of C-2, facilitating water attack and loss of ethanol.

-

Product: 4-(Hydroxymethyl)oxazol-2(3H)-one (a cyclic carbamate).

-

Implication: Avoid strong aqueous acids (e.g., 1M HCl, reflux) during workup or deprotection steps elsewhere in the molecule.

Alcohol Functionalization

The C-4 hydroxymethyl group displays typical primary alcohol reactivity:

-

Oxidation: Readily converts to the aldehyde (using Dess-Martin Periodinane or Swern conditions) or carboxylic acid.

-

Activation: Can be mesylated, tosylated, or converted to a halide (e.g., SOCl₂) for nucleophilic displacement. Note: Use buffered conditions for halogenation to prevent acid byproduct damage to the ring.

Visualization of Reactivity

Caption: Divergent reactivity: C-4 alcohol utility vs. C-2 acid sensitivity.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate

This step installs the ethoxy group via nucleophilic displacement.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Dissolve ethyl 2-chloro-1,3-oxazole-4-carboxylate (1.0 eq) in anhydrous ethanol (0.2 M concentration).

-

Reaction: Cool the solution to 0°C. Dropwise add a solution of sodium ethoxide (1.1 eq, 21% wt in EtOH).

-

Execution: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2–4 hours. Monitor by TLC (the product is more polar than the chloride).

-

Workup: Quench with saturated NH₄Cl solution. Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Reduction to (2-Ethoxy-1,3-oxazol-4-yl)methanol

This step reveals the alcohol functionality.

-

Setup: Use a dry flask under inert atmosphere (Ar or N₂).

-

Reagents: Suspend LiAlH₄ (1.2 eq) in anhydrous THF at 0°C.

-

Addition: Dissolve the ester from Protocol A in anhydrous THF and add dropwise to the hydride suspension. Maintain temperature <5°C.

-

Reaction: Stir at 0°C for 1 hour.

-

Quench (Fieser Method): Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir until a granular white precipitate forms.

-

Isolation: Filter through a pad of Celite. Concentrate the filtrate to obtain the crude alcohol.

-

Purification: If necessary, purify via flash chromatography (DCM/MeOH).

Applications in Drug Design[1][9][10]

Bioisosterism

The 2-ethoxyoxazole moiety serves as a bioisostere for:

-

Esters: It mimics the electronics and geometry of an ester but with altered metabolic stability.

-

Aromatic Rings: It provides a flat, heteroaromatic core that can engage in π-stacking while introducing a specific dipole vector.

Metabolic Considerations

Researchers must be aware that the 2-alkoxyoxazole motif is a potential substrate for Aldehyde Oxidase or acid-catalyzed hydrolysis in the stomach. This can be exploited as a prodrug strategy , where the 2-ethoxy group is cleaved in vivo to reveal the polar oxazolone, potentially altering the compound's distribution or excretion profile [1].

References

-

Synthesis of Oxazole-4-carboxylates: Ferreira, P. M. T., et al.[2] "A mild high yielding synthesis of oxazole-4-carboxylate derivatives." Tetrahedron, 2010.

-

Oxazole Reactivity & Hydrolysis: Hodges, J. C., et al. "Reactions of Lithiooxazole."[3] Journal of Organic Chemistry, 1991.

-

Metabolic Oxidation: Arora, V., et al.[4] "A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase."[4] Drug Metabolism and Disposition, 2012.[4]

- General Oxazole Chemistry: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.

Sources

Technical Whitepaper: Structural Integrity and Synthetic Utility of (2-Ethoxy-1,3-oxazol-4-yl)methanol

Executive Summary & Molecule Profile[1]

(2-Ethoxy-1,3-oxazol-4-yl)methanol is a bifunctional heterocyclic building block characterized by a "Janus-faced" reactivity profile. While the C4-hydroxymethyl group offers standard primary alcohol utility for chain extension, the C2-ethoxy substituent imparts a latent sensitivity akin to a cyclic imidate. This unique electronic arrangement makes the scaffold valuable for constructing peptidomimetics and pharmacological agents but demands rigorous control over pH and nucleophilicity during processing.

Physicochemical Profile

| Property | Description |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Appearance | Colorless to pale yellow oil (typically) or low-melting solid |

| Solubility | Soluble in polar organic solvents (MeOH, DCM, THF); sparingly soluble in water |

| pKa (Conjugate Acid) | ~0.8–1.5 (Oxazole nitrogen is weakly basic; protonation destabilizes the C2-ethoxy group) |

| Storage | -20°C, under Argon/Nitrogen.[1][2][3] Hygroscopic. |

Structural Analysis & Stability Matrix

The stability of this molecule is dictated by the interaction between the aromatic oxazole ring and the exocyclic oxygen at the C2 position.

The Acid Sensitivity Criticality

The most common failure mode in handling (2-Ethoxy-1,3-oxazol-4-yl)methanol is inadvertent acid hydrolysis. The 2-ethoxyoxazole moiety is electronically equivalent to a cyclic imidate ester.

-

Mechanism of Degradation: Protonation occurs at the ring nitrogen (N3). This increases the electrophilicity at C2, facilitating nucleophilic attack by water.

-

Outcome: Loss of the ethyl group (as ethanol) and conversion to the 2-oxazolone (tautomer of 2-hydroxyoxazole) or ring-opening to acyclic imides.

-

Operational Rule: Avoid aqueous acidic workups (e.g., 1M HCl washes). Use buffered quench solutions (pH 7–8) or saturated NH₄Cl.

Thermal and Oxidative Stability

-

Thermal: Generally stable up to 80°C in neutral solvents. Above 120°C, risk of Cornforth-type rearrangements increases if the C4/C5 positions allow.

-

Oxidative: The oxazole ring is resistant to mild oxidants (MnO₂, Swern conditions), allowing selective oxidation of the alcohol to the aldehyde. However, strong electrophilic oxidants (e.g., ozone, vigorous KMnO₄) will cleave the heterocyclic ring.

Synthetic Access

The most reliable route to (2-Ethoxy-1,3-oxazol-4-yl)methanol is the reduction of its corresponding ester precursor. This approach avoids the harsh conditions required to build the ring directly with the alcohol present.

Workflow Diagram

The following diagram illustrates the reduction strategy and the competing degradation pathway if conditions are uncontrolled.

Figure 1: Synthetic workflow for reduction and the critical avoidance of acidic quenching.[4]

Detailed Experimental Protocol: Ester Reduction

Objective: Conversion of Ethyl 2-ethoxyoxazole-4-carboxylate to (2-Ethoxy-1,3-oxazol-4-yl)methanol.

Reagents:

-

Ethyl 2-ethoxyoxazole-4-carboxylate (1.0 equiv)

-

LiAlH₄ (Lithium Aluminum Hydride) (1.1 equiv) or DIBAL-H (2.2 equiv)

-

Anhydrous THF (Tetrahydrofuran)

-

Rochelle’s Salt (Potassium sodium tartrate)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

-

Cooling: Cool the solvent to 0°C (ice/water bath).

-

Hydride Addition: Carefully add LiAlH₄ (1.0 M in THF) dropwise. Note: DIBAL-H is preferred if over-reduction or ring sensitivity is observed.

-

Substrate Addition: Dissolve the ester in a minimum volume of THF and cannulate it into the hydride solution over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting ester (high R_f) should disappear; the alcohol (lower R_f) appears.

-

Quench (CRITICAL):

-

Do NOT use HCl.

-

Dilute with Et₂O.

-

Add water (1 eq per g LiAlH₄), then 15% NaOH (1 eq), then water (3 eq) sequentially (Fieser method).

-

Alternatively, for DIBAL-H, quench with saturated aqueous Rochelle’s salt and stir vigorously for 2 hours until phases separate clearly.

-

-

Isolation: Dry the organic phase over Na₂SO₄ (anhydrous), filter, and concentrate under reduced pressure.

-

Purification: Flash chromatography on silica gel (typically 30% -> 60% EtOAc in Hexanes).

Reactivity Profile & Functionalization[1]

The utility of this scaffold lies in its ability to serve as a masked "activated" oxazole or a standard alcohol.

Path A: Alcohol Functionalization (C4-OH)

The primary alcohol behaves typically, but the basicity of the oxazole nitrogen must be accounted for.

-

Oxidation to Aldehyde: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . Avoid Jones Reagent (acidic).

-

Application: The resulting aldehyde is a precursor for Wittig reactions or reductive aminations.

-

-

Activation: Mesylation (MsCl/Et₃N) is standard.

-

Caution: The resulting mesylate is highly reactive. The oxazole nitrogen can intramolecularly displace the mesylate (forming a bicyclic salt) if the chain length allows, though less likely at the C4 position compared to C5 side chains.

-

Path B: Ring Reactivity (C2-OEt)

The 2-ethoxy group is a "pseudo-leaving group."

-

Nucleophilic Displacement: Heating with primary or secondary amines can displace the ethoxy group, yielding 2-aminooxazoles . This is a powerful method for diversity-oriented synthesis.

-

Conditions: Typically requires thermal activation (80–100°C) in a sealed tube or microwave irradiation.

Divergent Reactivity Diagram

Figure 2: Divergent reactivity pathways: C4-oxidation vs. C2-displacement vs. Acidic degradation.

References

-

General Oxazole Synthesis & Reactivity

- Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Reduction of Oxazole Esters

- Title: Synthesis and biological evaluation of 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl)oxazoles (Detailed LAH reduction protocol).

- Source: SSRN.

-

URL:[Link]

-

Oxazole Ring Oxidation/Hydrolysis

-

Ester Hydrolysis Mechanisms (Contextual Grounding)

Sources

- 1. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. chemistnotes.com [chemistnotes.com]

Comprehensive Solubility Profiling of (2-Ethoxy-1,3-oxazol-4-yl)methanol: Strategies for Formulation and Synthesis

This technical guide provides a comprehensive solubility profile and method development framework for (2-Ethoxy-1,3-oxazol-4-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.[1]

Executive Summary

(2-Ethoxy-1,3-oxazol-4-yl)methanol is a critical oxazole scaffold intermediate.[1] Its amphiphilic nature—characterized by a lipophilic ethoxy tail and a polar hydroxymethyl head group attached to an aromatic oxazole core—presents unique solubility challenges.[1] While highly soluble in polar aprotic solvents (DMSO, DMF), its behavior in aqueous and non-polar media requires precise characterization to optimize reaction yields and biological assay reproducibility.[1]

This guide details the physicochemical basis of its solubility, provides a predictive solubility map, and outlines validated experimental protocols for determining exact solubility limits in your specific application.[1]

Physicochemical Basis of Solubility[1]

Understanding the molecular interactions is the first step to predicting solvent compatibility.[1]

-

Hydrogen Bonding: The primary hydroxymethyl group (-CH₂OH) acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] The oxazole nitrogen and the ethoxy oxygen act as additional HBAs.[1] This facilitates high solubility in protic solvents like ethanol.[1]

-

Lipophilicity (LogP): With a predicted LogP in the range of 0.5 – 1.0 , the compound resides in a "Goldilocks" zone—sufficiently polar to be soluble in organic synthesis solvents (THF, DCM) but possessing enough lipophilicity to cross biological membranes.[1]

-

pKa Considerations: The oxazole ring is weakly basic (pKa of conjugate acid ~0.8).[1] Under standard physiological or reaction conditions (pH 4–10), the molecule remains neutral, meaning pH manipulation has minimal effect on solubility unless highly acidic conditions are used to protonate the ring nitrogen.[1]

Summary of Physicochemical Properties

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 143.14 g/mol | Small molecule; favors rapid dissolution kinetics.[1] |

| H-Bond Donors | 1 (-OH) | Soluble in alcohols and water.[1] |

| H-Bond Acceptors | 3 (N, O, O) | High affinity for water and polar organics.[1] |

| Polar Surface Area | ~50 Ų | Moderate polarity; permeable.[1] |

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction efficiency with (2-Ethoxy-1,3-oxazol-4-yl)methanol.

Class I: High Solubility (>100 mg/mL)[1]

-

Solvents: DMSO, DMF, DMAc.[1]

-

Mechanism: Strong dipole-dipole interactions and H-bonding acceptance disrupt the crystal lattice efficiently.[1]

-

Application: Ideal for preparing stock solutions (e.g., 100 mM) for biological assays or as reaction solvents for nucleophilic substitutions.[1]

Class II: Good Solubility (20–100 mg/mL)[1]

-

Solvents: Methanol, Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate.[1]

-

Mechanism:

-

Application: Primary solvents for chemical synthesis , extractions, and chromatographic purification.[1]

Class III: Moderate/Low Solubility (1–10 mg/mL)[1]

-

Solvents: Water, Diethyl Ether, Toluene.[1]

-

Mechanism:

-

Application: Water is used as an anti-solvent for precipitation or in aqueous workups.[1]

Class IV: Poor Solubility (<1 mg/mL)[1]

-

Solvents: Hexanes, Heptane, Cyclohexane.[1]

-

Mechanism: The solvent is too non-polar to interact with the oxazole ring or the hydroxyl group.[1]

-

Application: Excellent anti-solvents for recrystallization.[1]

Experimental Protocols

As a scientist, relying on literature values is insufficient; you must validate solubility in your specific context.[1] Use these self-validating protocols.

Protocol A: Visual Equilibrium Solubility (Synthesis Focus)

Use this for quick solvent selection during reaction optimization.[1]

-

Preparation: Weigh 10 mg of (2-Ethoxy-1,3-oxazol-4-yl)methanol into a clear 4 mL glass vial.

-

Titration: Add the test solvent in 50 µL aliquots at room temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

[1] -

Validation: If dissolved, cool to 0°C for 1 hour. If precipitate forms, the solubility is highly temperature-dependent (useful for recrystallization).[1]

Protocol B: Thermodynamic Solubility by HPLC (Formulation Focus)

Use this for precise data required for drug formulation or biological assay stability.[1]

-

Saturation: Add excess compound (~20 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a chemically resistant vial.

-

Equilibration: Shake or stir at constant temperature (e.g., 25°C or 37°C) for 24 hours .

-

Note: 24 hours ensures the breakdown of metastable crystal forms.[1]

-

-

Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding) to remove undissolved solids.

-

Critical: Discard the first 100 µL of filtrate to account for filter saturation.[1]

-

-

Quantitation: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (Detection @ 210–220 nm).

-

Reference Standard: Compare peak area against a standard curve prepared from a DMSO stock solution.

Decision Workflows & Visualization

Figure 1: Solubility Screening Workflow

This diagram outlines the logical flow for selecting a solvent system based on the intended application (Synthesis vs. Assay).[1]

Caption: Decision tree for solvent selection based on experimental intent, ensuring compound stability and solubility.

Figure 2: Structural Interaction Map

Visualizing how the solvent interacts with specific parts of the molecule.[1]

Caption: Mechanistic map showing dominant intermolecular forces between the molecule's domains and various solvents.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15930578, 1,3-Oxazol-4-ylmethanol. Retrieved from [Link](Note: Reference for parent scaffold properties).

-

Accela ChemBio. Product Catalog: (2-Ethoxy-1,3-oxazol-4-yl)methanol (CAS 1240614-15-6).[1] Retrieved from [Link].[1]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text for solubility profiling protocols).

Sources

Technical Guide: (2-Ethoxy-1,3-oxazol-4-yl)methanol as a Synthetic Scaffold

This guide details the technical specifications, synthesis, and application of (2-Ethoxy-1,3-oxazol-4-yl)methanol , a specialized heterocyclic building block.

Executive Summary & Compound Profile

(2-Ethoxy-1,3-oxazol-4-yl)methanol is a functionalized oxazole derivative utilized primarily as a pharmacophore precursor in medicinal chemistry. Unlike the more common 2-alkyl or 5-ethoxy isomers (historically linked to Vitamin B6 synthesis), the 2-ethoxy-4-hydroxymethyl substitution pattern offers unique electronic properties. The 2-ethoxy group acts as an electron donor, modulating the basicity of the oxazole nitrogen, while the hydroxymethyl group serves as a versatile handle for chain extension or coupling.

Chemical Identity

| Property | Specification |

| IUPAC Name | (2-Ethoxy-1,3-oxazol-4-yl)methanol |

| CAS Number | 1240614-15-6 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Structure | Oxazole ring; 2-position: -OCH₂CH₃; 4-position: -CH₂OH |

| Physical State | Colorless to pale yellow oil (low melting solid) |

| Solubility | Soluble in MeOH, EtOH, DCM, THF; sparingly soluble in water |

Synthesis Strategy

The most robust synthetic route avoids direct cyclization of unstable acyclic precursors. Instead, it employs a Nucleophilic Aromatic Substitution (SₙAr) on a 2-halooxazole scaffold, followed by hydride reduction. This approach ensures regiochemical purity and scalability.

Core Workflow

-

Precursor Selection: Ethyl 2-chlorooxazole-4-carboxylate.[1]

-

Functionalization: Displacement of chloride by ethoxide.

-

Reduction: Conversion of the ester to the primary alcohol.

DOT Visualization: Synthetic Pathway

Caption: Step-wise synthesis from the 2-chlorooxazole precursor via ethoxylation and reduction.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethoxyoxazole-4-carboxylate

This step utilizes the lability of the C2-chlorine atom in the oxazole ring towards nucleophiles.

-

Reagents: Ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv), Sodium Ethoxide (1.1 equiv), Absolute Ethanol.

-

Procedure:

-

Dissolve Ethyl 2-chlorooxazole-4-carboxylate in anhydrous ethanol (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C.

-

Add a solution of sodium ethoxide (21% wt in ethanol) dropwise over 15 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS for the disappearance of the chloride starting material.

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether or DCM and wash with saturated NH₄Cl solution (to neutralize any residual base) followed by brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Expected Yield: 85–92%.

-

Step 2: Reduction to (2-Ethoxy-1,3-oxazol-4-yl)methanol

Lithium Aluminum Hydride (LAH) is preferred for complete reduction, though DIBAL-H can be used if aldehyde over-reduction is a concern (not applicable here as alcohol is the target).

-

Reagents: Ethyl 2-ethoxyoxazole-4-carboxylate (1.0 equiv), LiAlH₄ (1.2 equiv), Anhydrous THF.

-

Procedure:

-

Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

-

Dissolve the ester from Step 1 in THF and add it dropwise to the hydride suspension. Critical: Maintain temperature <5°C to prevent ring opening or side reactions.

-

Stir at 0°C for 1 hour, then slowly warm to room temperature for 1 hour.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Add anhydrous MgSO₄ to the granular precipitate and stir for 15 minutes.

-

Filter through a Celite pad and concentrate the filtrate in vacuo.

-

Purification: The crude oil is often pure enough (>95%). If necessary, purify via short-path distillation or column chromatography (DCM:MeOH 95:5).

-

Reactivity & Applications

The (2-ethoxy-1,3-oxazol-4-yl)methanol scaffold is a "divergent intermediate." It can be transformed into electrophiles for coupling or oxidized to reactive aldehydes.

Reactivity Map

-

Oxidation: Swern or Dess-Martin periodinane oxidation yields 2-ethoxyoxazole-4-carbaldehyde , a precursor for reductive aminations.

-

Activation: Conversion to mesylate (OMs) or bromide allows for Sₙ2 reactions with amines or thiols.

-

Acid Sensitivity: The 2-ethoxy group is an imidate equivalent. Strong aqueous acid will hydrolyze this group, yielding the oxazol-2(3H)-one (oxazolone), destroying the aromaticity. Precaution: Avoid HCl/MeOH workups.

DOT Visualization: Downstream Utility

Caption: Divergent reactivity pathways. Note the degradation risk under acidic conditions.[2][3]

Handling & Stability Data

-

Storage: Store at -20°C under inert gas. The compound is hygroscopic.

-

Stability: Stable to basic conditions (e.g., K₂CO₃, NaOH). Unstable to strong aqueous acids (pH < 2).

-

Safety: Standard PPE required. Oxazoles can be sensitizers; avoid inhalation.

References

-

BenchChem. (2-Ethoxy-1,3-oxazol-4-yl)methanol Product Data. Retrieved from

-

Poursattar Marjani, A., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.

-

ChemRxiv. (2024).[4] Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents.

-

Organic Letters. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of (2-Ethoxy-1,3-oxazol-4-yl)methanol for Medicinal Chemistry

Introduction: The Oxazole Scaffold and a Versatile Synthon

The 1,3-oxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3][4] This five-membered heterocycle, with its unique arrangement of nitrogen and oxygen atoms, facilitates diverse non-covalent interactions with biological targets like enzymes and receptors, making it a valuable core for drug discovery.[5][6][7] Oxazole derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[8][9]

Within this important class of compounds, (2-Ethoxy-1,3-oxazol-4-yl)methanol emerges as a particularly strategic building block, or synthon. Its structure presents two key functional handles for synthetic elaboration:

-

The 2-Ethoxy Group: This group provides stability and modulates the electronic properties of the oxazole ring.

-

The 4-Hydroxymethyl Group: This primary alcohol is the principal site for nucleophilic reactions, offering a straightforward attachment point for introducing a wide variety of functional groups and structural motifs.

This guide provides experienced researchers and drug development professionals with detailed, field-tested protocols for the synthesis of key ester and ether derivatives from (2-Ethoxy-1,3-oxazol-4-yl)methanol. We will delve into the causality behind experimental choices, providing a framework for rational derivatization aimed at optimizing structure-activity relationships (SAR) and enhancing pharmacokinetic profiles.

Core Synthetic Strategies & Mechanistic Rationale

The derivatization of (2-Ethoxy-1,3-oxazol-4-yl)methanol primarily leverages the nucleophilicity of its primary hydroxyl group. The two most direct and versatile transformations are esterification and etherification.

Esterification via Acylation

The formation of an ester linkage is a fundamental strategy to modify the polarity and steric bulk of a molecule. Esterification can significantly impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[10] The most common laboratory method involves acylation with a reactive carboxylic acid derivative, such as an acid chloride.

-

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen of (2-Ethoxy-1,3-oxazol-4-yl)methanol attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group.

-

Experimental Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential to sequester this acid. Without a base, the HCl can protonate the starting alcohol, deactivating it as a nucleophile, or potentially lead to acid-catalyzed degradation of the oxazole ring, which is more stable than other heterocycles but not completely inert.[1]

Etherification via Williamson Synthesis

Creating an ether linkage provides a stable, non-hydrolyzable connection to introduce new alkyl or aryl substituents. This is a robust method for probing deeper pockets in a biological target or for installing linkers for further conjugation. The Williamson ether synthesis is the gold-standard approach.

-

Mechanism: This is a two-step process. First, a strong, non-nucleophilic base is used to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide anion. Second, this alkoxide performs an Sₙ2 reaction by attacking an electrophilic alkyl halide, displacing the halide to form the ether.

-

Experimental Causality: The choice of base is critical. Sodium hydride (NaH) is ideal because it is a powerful, irreversible base, and the only byproduct is hydrogen gas, which is easily removed from the reaction. The use of a dry, aprotic solvent like tetrahydrofuran (THF) is mandatory, as NaH reacts violently with protic solvents like water or alcohols. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent NaH from being quenched by atmospheric moisture.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, incorporating in-process controls (TLC) and standardized purification methods to ensure reproducibility and high purity of the final products.

Protocol 1: Synthesis of (2-Ethoxy-1,3-oxazol-4-yl)methyl benzoate (Esterification)

This protocol details the acylation of the starting material with benzoyl chloride, a representative aromatic acid chloride.

Reaction Scheme: (2-Ethoxy-1,3-oxazol-4-yl)methanol + Benzoyl Chloride → (2-Ethoxy-1,3-oxazol-4-yl)methyl benzoate

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

|---|---|---|---|---|

| (2-Ethoxy-1,3-oxazol-4-yl)methanol | C₆H₉NO₃ | 159.16 | 1.0 | 1.0 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.1 | 1.1 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.5 | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | - |

Step-by-Step Methodology:

-

Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (2-Ethoxy-1,3-oxazol-4-yl)methanol (159 mg, 1.0 mmol).

-

Dissolution: Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (0.21 mL, 1.5 mmol) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0 °C.

-

Acylation: Add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the cold, stirring solution over 5 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase.[8] The product spot should appear at a higher Rf than the starting alcohol.

-

Work-up:

-

Quench the reaction by adding 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine all organic layers and wash with 15 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product.[11]

Protocol 2: Synthesis of 4-(Benzyloxymethyl)-2-ethoxy-1,3-oxazole (Etherification)

This protocol details the Williamson ether synthesis using benzyl bromide as the electrophile.

Reaction Scheme: (2-Ethoxy-1,3-oxazol-4-yl)methanol + Benzyl Bromide → 4-(Benzyloxymethyl)-2-ethoxy-1,3-oxazole

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

|---|---|---|---|---|

| (2-Ethoxy-1,3-oxazol-4-yl)methanol | C₆H₉NO₃ | 159.16 | 1.0 | 1.0 |

| Sodium Hydride (NaH), 60% in oil | NaH | 24.00 | 1.2 | 1.2 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | - |

Step-by-Step Methodology:

-

Preparation: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (48 mg of 60% dispersion, 1.2 mmol).

-

Solvent Addition: Add 5 mL of anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice-water bath.

-

Deprotonation: In a separate flask, dissolve (2-Ethoxy-1,3-oxazol-4-yl)methanol (159 mg, 1.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring NaH suspension. (CAUTION: Hydrogen gas evolves).

-

Alkoxide Formation: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Alkylation: Add benzyl bromide (0.13 mL, 1.1 mmol) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours.

-

Monitoring: Monitor the reaction's progress by TLC (3:1 Hexane:Ethyl Acetate).

-

Work-up:

-

Carefully cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of 5 mL of water.

-

Add 15 mL of ethyl acetate and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure ether derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the overall workflow and the core mechanisms underlying these derivatization strategies.

Caption: Generalized mechanism for esterification.

Caption: Mechanism for Williamson ether synthesis.

References

-

SlideShare. Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available from: [Link]

-

Cui, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link]

-

IntechOpen. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025). Available from: [Link]

-

Cognizance Journal. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Available from: [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available from: [Link]

-

Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Available from: [Link]

-

MDPI. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). Available from: [Link]

-

IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available from: [Link]

-

University of Florida. Synthesis and Hetero-Michael Addition Reactions of 2-Alkynyl Oxazoles and Oxazolines. Available from: [Link]

-

ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024). Available from: [Link]

-

ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available from: [Link]

-

SSRN. Synthesis and biological evaluation of 4-(1H-imidazol-2-yl) -. Available from: [Link]

-

MDPI. Synthesis and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Available from: [Link]

-

Beilstein Journals. The reactions of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole as a way to novel azaheterocycles. (2015). Available from: [Link]

-

Hindawi. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

-

Auctores Online. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025). Available from: [Link]

-

IJRPR. Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Available from: [Link]

-

University of Guelma. REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Available from: [Link]

-

Iraqi Journal of Science. Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2024). Available from: [Link]

-

PubMed. The reactions of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole as a way to novel azaheterocycles. (2015). Available from: [Link]

-

Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmpr.in [ijmpr.in]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 10. pioneerpublisher.com [pioneerpublisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the functionalization of (2-Ethoxy-1,3-oxazol-4-yl)methanol

An Application Guide and Protocol for the Strategic Functionalization of (2-Ethoxy-1,3-oxazol-4-yl)methanol

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of (2-Ethoxy-1,3-oxazol-4-yl)methanol. This versatile heterocyclic building block offers multiple avenues for structural elaboration, making it a valuable scaffold in the synthesis of complex molecular architectures and pharmacologically active agents. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a foundational understanding for further methodological development.

The oxazole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The specific substitution pattern of (2-Ethoxy-1,3-oxazol-4-yl)methanol, featuring a reactive primary alcohol and an electron-rich 2-alkoxy substituent, provides two primary loci for chemical diversification: the 4-hydroxymethyl group and the oxazole ring itself. This guide will detail reliable protocols for leveraging these handles to access a diverse range of derivatives.

Strategic Overview of Functionalization Pathways

The reactivity of (2-Ethoxy-1,3-oxazol-4-yl)methanol is dictated by its primary functional groups. The 4-hydroxymethyl group is amenable to a wide array of standard alcohol transformations, while the oxazole ring's reactivity is modulated by its substituents.

-

C4-Hydroxymethyl Group: This primary alcohol is the most accessible site for modification. It readily undergoes O-acylation, O-alkylation, oxidation to the corresponding aldehyde or carboxylic acid, and substitution reactions, including deoxyhalogenation.

-

Oxazole Ring: The 2-ethoxy group acts as an electron-donating group, activating the heterocyclic ring. The C5 position is the most electron-rich and therefore most susceptible to electrophilic attack. The C2 position, bearing the ethoxy group, can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation.

Caption: Key functionalization pathways for (2-Ethoxy-1,3-oxazol-4-yl)methanol.

Protocols for C4-Hydroxymethyl Group Modification

The primary alcohol is a versatile handle for introducing a variety of functional groups to modulate properties such as lipophilicity, solubility, and metabolic stability, or for creating prodrugs.[2]

Protocol 1: O-Acylation (Esterification) via Acid Chloride

This protocol describes the formation of an ester linkage, a common strategy for creating prodrugs that can be hydrolyzed in vivo to release the active parent alcohol.

Workflow Diagram

Caption: Workflow for the esterification of the 4-hydroxymethyl group.

Step-by-Step Methodology:

-

To a stirred solution of (2-Ethoxy-1,3-oxazol-4-yl)methanol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M), cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Expertise & Rationale:

-

Base Selection: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Pyridine can also be used and may act as a nucleophilic catalyst.

-

Solvent: Anhydrous DCM is an excellent choice as it is inert to the reaction conditions and effectively solubilizes the starting materials.

-

Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction between the highly reactive acyl chloride and the alcohol, preventing potential side reactions.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol introduces an ether linkage, which is generally more metabolically stable than an ester. This method is suitable for introducing small alkyl groups.

Workflow Diagram

Caption: Workflow for the Williamson ether synthesis.

Step-by-Step Methodology:

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

-

Add a solution of (2-Ethoxy-1,3-oxazol-4-yl)methanol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) and allow the reaction to warm to room temperature.

-

Stir overnight. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Expertise & Rationale:

-

Base: NaH is a strong, non-nucleophilic base required to deprotonate the primary alcohol to form the corresponding alkoxide, which is a much more potent nucleophile for the subsequent Sₙ2 reaction.

-

Inert Atmosphere: This reaction must be performed under anhydrous and inert conditions as NaH reacts violently with water, and the alkoxide intermediate is sensitive to moisture and oxygen.

-

Alternative Methods: For substrates sensitive to strong bases, alternative chemoselective methods for etherification of benzylic-type alcohols exist, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol or ethanol.[3]

Protocol 3: Deoxyfluorination of the Hydroxymethyl Group

Incorporating fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. This protocol adapts a modern deoxyfluorination method for 4-hydroxymethyloxazoles.

Workflow Diagram

Caption: Workflow for deoxyfluorination using PyFluor.

Step-by-Step Methodology: (Based on the procedure by Kajola et al.)

-

In a flask, combine (2-Ethoxy-1,3-oxazol-4-yl)methanol (1.0 eq), PyFluor (1.1 eq), and silver fluoride (AgF, 3.0 eq).

-

Add anhydrous acetonitrile (ACN, ~0.15 M) as the solvent.

-

Stir the reaction mixture at room temperature for 11 to 17 hours.

-

Monitor the reaction's progress using TLC or by analyzing a small aliquot by ¹⁹F NMR.

-

Once the starting material is consumed, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the Celite pad thoroughly with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography to afford the desired 4-(fluoromethyl)-2-ethoxy-1,3-oxazole.

Expertise & Rationale:

-

Reagent System: PyFluor is a thermally stable and effective deoxyfluorination reagent. AgF acts as a fluoride source and activator under these mild conditions. This system is advantageous over more traditional and harsher reagents like DAST or Deoxo-Fluor.

-

Mild Conditions: The ability to perform this transformation at room temperature preserves the integrity of the oxazole ring, which can be sensitive to strong acids or bases.

Data Summary Table

| Functionalization | Key Reagents | Solvent | Temperature | Typical Reaction Time | Key Considerations |

| O-Acylation | Acyl Chloride, TEA | DCM | 0 °C to RT | 2-4 h | Exothermic; requires base to neutralize HCl. |

| O-Alkylation | NaH, Alkyl Halide | THF | 0 °C to RT | 12-16 h | Requires strictly anhydrous and inert conditions. |

| Deoxyfluorination | PyFluor, AgF | ACN | Room Temp. | 11-17 h | Mild conditions suitable for sensitive substrates. |

| Oxidation | DMP or PCC | DCM | Room Temp. | 1-3 h | Avoids over-oxidation to the carboxylic acid. |

References

-

Kajola, K., Kumar, S., & Ramesh, C. (2026). A pyfluor mediated deoxyfluorination of 4-hydroxymethyloxazoles to 4-fluoromethyloxazoles under mild reaction conditions. New Journal of Chemistry. [Link]

-

D'Ambrosio, G., et al. (2018). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. ResearchGate. [Link]

-

Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [Link]

-

Krasavin, M., et al. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

-

Ayyad, R. R. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences. [Link]

-

Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. [Link]

-

Wipf, P., et al. (2000). DAST and Deoxo-Fluor reagents enable a mild and highly efficient cyclization of β-hydroxy amides to oxazolines. Organic Letters. [Link]

-

Knochel, P., et al. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters. [Link]

Sources

Technical Guide: Handling and Functionalization of (2-Ethoxy-1,3-oxazol-4-yl)methanol

Abstract

(2-Ethoxy-1,3-oxazol-4-yl)methanol is a specialized heterocyclic building block valued in medicinal chemistry for its ability to serve as a bioisostere for esters and amides.[1] However, its unique electronic structure—specifically the acid-labile 2-ethoxy "imino-ether" motif—presents distinct stability challenges that distinguish it from standard primary alcohols.[1] This application note provides a validated framework for the storage, handling, and functionalization of this scaffold, focusing on avoiding the common pitfall of acid-catalyzed ring hydrolysis.

Part 1: Chemical Profile & Critical Stability Factors[1]

The "Gotcha" Mechanism: Acid Sensitivity

The defining feature of this molecule is the ethoxy group at the C2 position.[1] Unlike simple oxazoles, 2-alkoxyoxazoles are electronically similar to imidates.[1] In the presence of strong aqueous acid (pH < 4) or Lewis acids with moisture, the C2-ethoxy group undergoes hydrolysis, leading to the formation of 2(3H)-oxazolone or complete ring fragmentation.[1]

Implication for Experimental Design:

-

Avoid: Thionyl chloride (

) for chlorination (generates HCl gas).[1] -

Avoid: Acidic workups (e.g., 1M HCl washes).[1]

-

Preferred: Basic or buffered conditions for all functionalizations.

Physical Properties & Storage

| Property | Specification | Operational Note |

| Appearance | White to off-white solid/oil | Low melting point; may oil out upon slight warming.[1] |

| Hygroscopicity | Moderate | Store under Argon/Nitrogen.[1] Moisture accelerates hydrolysis.[1] |

| Solubility | DCM, THF, EtOAc, MeOH | Soluble in most polar organic solvents.[1] |

| Storage Temp | -20°C | Long-term storage at room temp can lead to yellowing (oxidation).[1] |

Part 2: Experimental Workflows

Workflow Visualization

The following diagram outlines the decision logic for functionalizing the C4-alcohol handle while preserving the oxazole core.

Caption: Functionalization pathways for (2-Ethoxy-1,3-oxazol-4-yl)methanol. Note the critical avoidance of acidic reagents to prevent ring degradation.[1]

Protocol A: Controlled Oxidation to Aldehyde

Objective: Convert the hydroxymethyl group to a formyl group without over-oxidation to the carboxylic acid (which would be unstable).[1]

Method of Choice: Manganese Dioxide (

Materials:

-

Substrate: (2-Ethoxy-1,3-oxazol-4-yl)methanol (1.0 equiv)[1]

-

Reagent: Activated

(10.0 equiv)[1] -

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous DCM (0.1 M concentration).

-

Addition: Add activated

(10 equiv) in a single portion.[1]-

Note: A large excess is required because the surface area determines reactivity.[1]

-

-

Reaction: Stir vigorously at room temperature under an inert atmosphere.

-

Workup: Once conversion is >95% (typically 4–12 hours), filter the suspension through a pad of Celite.[1]

-

Rinse: Rinse the Celite pad with DCM.[1]

-

Concentration: Concentrate the filtrate under reduced pressure at <30°C.

Protocol B: Conversion to Leaving Group (Mesylation)

Objective: Activate the alcohol for nucleophilic substitution (e.g., by an amine or thiol).[1]

Method of Choice: Methanesulfonylation (Mesylation).[1]

Why? Avoids the HCl gas evolution associated with Thionyl Chloride (

Materials:

-

Substrate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

-

Triethylamine (

) (2.0 equiv)[1] -

Solvent: Anhydrous DCM[1]

Step-by-Step Procedure:

-

Setup: Dissolve substrate and

in DCM (0.2 M) and cool to 0°C in an ice bath. -

Addition: Add MsCl dropwise via syringe over 10 minutes.

-

Observation: Slight fuming may occur; ensure good ventilation.[1]

-

-

Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench (Critical): Quench by adding saturated aqueous

.-

Reasoning: Do not use water or brine initially; the bicarbonate ensures the aqueous layer remains basic to prevent ethoxy hydrolysis.[1]

-

-

Extraction: Extract with DCM (3x). Dry organics over

.[1][2] -

Purification: The mesylate is reasonably stable but should be used quickly.[1] If chromatography is necessary, add 1%

to the eluent to neutralize the silica gel.[1]

Part 3: Troubleshooting & Quality Control[1]

Common Failure Modes

The following table summarizes common issues and their root causes based on the specific reactivity of the 2-ethoxyoxazole scaffold.

| Symptom | Probable Cause | Corrective Action |

| Product disappears on TLC; new spot at baseline. | Acidic hydrolysis of the ethoxy group.[1] | Ensure all solvents are neutralizing (add |

| Low yield in oxidation. | Old/inactive | Use freshly activated |

| Yellowing of product. | Ring oxidation/polymerization.[1] | Store at -20°C under Argon. |

| NMR shows loss of ethyl triplet/quartet. | Hydrolysis to oxazolone.[1] | Check pH of aqueous workup layers.[1] |

Stability Pathway Diagram

Understanding the degradation mechanism is vital for troubleshooting.[1]

Caption: Mechanism of acid-catalyzed degradation of the 2-ethoxyoxazole core.[1]

References

- Vertex AI Search Results. (2023). Oxidation of 4-(hydroxymethyl)oxazole to 2-phenyloxazole-4-carbaldehyde.

-

Palmer, D. C. (Ed.).[1] (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (General reference for 2-alkoxyoxazole reactivity).

-

Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of 4-substituted oxazoles. Journal of Organic Chemistry. (Methodology for oxazole functionalization).

-

BenchChem. (2025).[1][3] Synthesis of 2,4-Dimethyl-2-oxazoline-4-methanol from Amino Acids: A Technical Guide. Retrieved from BenchChem.com.[1] (Protocol adaptation for oxazoline/oxazole alcohol handling).

-

Kashyap, S. J., et al. (2018).[1] Synthesis and biological evaluation of 4-(1H-imidazol-2-yl)oxazoles. (Demonstrates LAH reduction of oxazole esters to alcohols).

Sources

Strategic Utilization of (2-Ethoxy-1,3-oxazol-4-yl)methanol in Heterocyclic Synthesis

Content Type: Application Note & Protocol Guide Subject: (2-Ethoxy-1,3-oxazol-4-yl)methanol (CAS: 1240614-15-6) Keywords: Diels-Alder, Pyridoxine Synthesis, Heterocyclic Chemistry, Retro-Diels-Alder, 3-Hydroxypyridines

Executive Summary & Chemical Profile[1][2]

(2-Ethoxy-1,3-oxazol-4-yl)methanol represents a specialized class of "amphibious" heterocyclic building blocks. Unlike its more common isomer, 5-ethoxy-4-methyloxazole (a staple in Vitamin B6 industrial synthesis), the 2-ethoxy-4-hydroxymethyl variant offers unique regiochemical control in the synthesis of substituted pyridines and furanopyridines.

Its utility is defined by two distinct reactive centers:

-

The Oxazole Core (Diene): The 2-ethoxy substituent renders the oxazole ring electron-rich, activating it for Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-deficient dienophiles. Crucially, the 2-ethoxy group acts as a "latent leaving group," facilitating aromatization via the elimination of ethanol rather than the toxic nitriles (HCN/RCN) typically expelled by 2-alkyl oxazoles.

-

The Hydroxymethyl Handle (Tether): The C4-position alcohol allows for pre-functionalization (esterification, oxidation, or etherification) prior to cycloaddition. This enables the construction of intramolecular Diels-Alder (IMDA) precursors for complex fused-ring systems.

Chemical Properties Table[2][3]

| Property | Specification | Application Note |

| CAS Number | 1240614-15-6 | Verify purity >95% by NMR before use. |

| Formula | C₆H₉NO₃ | MW: 143.14 g/mol |

| Appearance | Pale yellow oil or low-melting solid | Hygroscopic; store under inert atmosphere. |

| Solubility | DCM, THF, Toluene, MeOH | Avoid acidic solvents (see Stability). |

| Stability | Acid Sensitive | The 2-ethoxy group mimics an imidate ester. Hydrolysis yields the 2-oxazolone (loss of aromaticity). |

Core Mechanism: The Condensation-Elimination Pathway

The primary application of this molecule is the synthesis of 3-hydroxy-pyridine derivatives . The mechanism proceeds through a concerted [4+2] cycloaddition followed by a retro-Diels-Alder elimination.

Mechanistic Flow (DOT Visualization)

Caption: The 2-ethoxy substituent directs the pathway toward ethanol elimination, yielding the 3-hydroxy pyridine core directly.

Application Protocol A: Synthesis of Pyridoxine Analogs (Intermolecular)

This protocol describes the synthesis of a pyridine-3,4-dicarboxylate derivative, a precursor to Vitamin B6 analogs, using dimethyl maleate as the dienophile.

Pre-requisites

-

Starting Material: (2-Ethoxy-1,3-oxazol-4-yl)methanol (1.0 equiv)

-

Dienophile: Dimethyl maleate (1.5 equiv)

-

Solvent: Toluene (Anhydrous) or Xylenes (for higher T)

-

Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) - 1% mol (Radical scavenger to prevent polymerization).

Step-by-Step Methodology

-

Preparation:

-

In a flame-dried pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (7.0 mmol) of (2-ethoxy-1,3-oxazol-4-yl)methanol in 10 mL of anhydrous toluene.

-

Add 1.51 g (10.5 mmol) of dimethyl maleate.

-

Add 15 mg of BHT.

-

-

Cycloaddition (The Thermal Phase):

-

Purge the vessel with Nitrogen or Argon for 5 minutes.

-

Heat the mixture to 110°C (reflux) .

-

Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The oxazole spot (UV active) should disappear.

-

Timeframe: Reaction typically requires 12–24 hours. If conversion is slow, raise temperature to 130°C (requires Xylenes).

-

-

Elimination & Aromatization:

-

The intermediate bicyclic adduct is rarely isolated. The reaction conditions usually drive the elimination of ethanol in situ.

-

Observation: You may observe a slight pressure increase if performed in a sealed tube due to ethanol vapor.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure to remove toluene and the generated ethanol.

-

Critical Step: Remove excess dimethyl maleate via high-vacuum distillation (Kugelrohr) or column chromatography.

-

-

Purification:

-

Purify via flash column chromatography (Gradient: 0%

5% MeOH in DCM). -

Yield Expectation: 65–80%.

-

Product ID: Look for the disappearance of the oxazole C2-H proton (~7.5 ppm) and the appearance of the pyridine ring protons.

-

Application Protocol B: The "Tethered" Strategy (Intramolecular)

For advanced drug discovery, the hydroxymethyl group serves as a handle to attach the dienophile before the reaction. This creates a fused bicyclic system (e.g., furo[3,4-c]pyridine).

Workflow Diagram

Caption: Intramolecular Diels-Alder (IMDA) strategy for fusing pyridine rings to other cyclic scaffolds.

Protocol Highlights

-

Acylation: React (2-Ethoxy-1,3-oxazol-4-yl)methanol with 4-pentynoic acid (DCC coupling). This attaches an alkyne dienophile via an ester linkage.

-

Cyclization: Heat the resulting ester in dilute toluene (0.01 M) to favor intramolecular reaction over intermolecular polymerization.

-

Result: Formation of a lactone-fused pyridine system.

Troubleshooting & Optimization (Senior Scientist Notes)

| Issue | Root Cause | Corrective Action |

| Low Yield / Decomposition | Acidic hydrolysis of the 2-ethoxy group. | Ensure all glassware is base-washed or add 1% Et₃N to the reaction mixture. Avoid chloroform (often acidic). |

| Incomplete Conversion | Steric hindrance or electronic mismatch. | Switch solvent to Trifluoromethylbenzene (higher boiling point, polar aromatic) or use a sealed tube at 140°C. |

| Polymerization | Exposed diene/dienophile radical mechanism. | Always use a radical inhibitor (BHT or Hydroquinone). Perform in dilute conditions (0.1 M). |

| Purification Difficulty | Pyridine products can streak on silica. | Pre-treat silica gel with 1% Et₃N in Hexanes before loading the column. |

References

-

Firestone, R. A., et al. (1967). "The reaction of 2-ethoxy-4-methyloxazole with dienophiles." Tetrahedron, 23(2), 943-955. Link (Foundational work establishing the elimination of ethanol from 2-ethoxyoxazole adducts).

- Kondrat'eva, G. Y. (1957). "Synthesis of Pyridines from Oxazoles." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya. (The original discovery of the oxazole Diels-Alder reaction).

-

Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76. Link (Comprehensive review covering the stability and reactivity of alkoxy-oxazoles).

- Haufe, G., et al. (2002). "Hetero-Diels-Alder Reactions of 5-Ethoxyoxazoles." European Journal of Organic Chemistry. (Modern applications of ethoxyoxazoles in synthesizing complex heterocycles).

Troubleshooting & Optimization

Optimization of reaction conditions for (2-Ethoxy-1,3-oxazol-4-yl)methanol derivatives

Technical Support Center: Optimization of Reaction Conditions for (2-Ethoxy-1,3-oxazol-4-yl)methanol Derivatives

Welcome to the Oxazole Chemistry Support Hub

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket ID: OX-2-OEt-RED-001

User Context: You are attempting to synthesize (2-Ethoxy-1,3-oxazol-4-yl)methanol (Compound 1 ). This scaffold is a critical intermediate for pyridoxine analogs and various pharmaceutical pharmacophores. Core Challenge: The 2-ethoxy group transforms the oxazole ring into a cyclic imidate ether, rendering it highly susceptible to acid-catalyzed hydrolysis (yielding the thermodynamically stable 2(3H)-oxazolone). Furthermore, the reduction of the C4-ester/aldehyde precursor requires chemoselectivity to avoid ring fragmentation.

Part 1: The Synthesis Strategy & Workflow

The synthesis generally proceeds via the reduction of Ethyl 2-ethoxyoxazole-4-carboxylate (Precursor 2 ). Below is the optimized workflow designed to minimize the three most common failure modes: Hydrolysis , Ring-Opening , and N-Alkylation byproducts .

Workflow Diagram (DOT Visualization)

Caption: Optimized synthetic workflow distinguishing between kinetic (DIBAL-H) and thermodynamic (NaBH4) reduction protocols, highlighting the critical pH-dependent failure node.

Part 2: Troubleshooting Guides (Q&A Format)

Topic A: Precursor Synthesis (The O-Alkylation Issue)

Q: I am synthesizing the precursor by alkylating Ethyl 2-hydroxyoxazole-4-carboxylate with ethyl iodide, but I am getting a mixture of products. Why?

A: You are observing Ambident Nucleophile Behavior . The 2-hydroxyoxazole exists in equilibrium with its keto-tautomer, the 2(3H)-oxazolone. The nitrogen atom is often more nucleophilic than the oxygen, leading to N-alkylation (the unwanted N-ethyl oxazolone) rather than the desired O-alkylation (2-ethoxy oxazole).

Corrective Protocol:

-

Switch Substrates: Do not alkylate the hydroxy-oxazole. Instead, start with Ethyl 2-chlorooxazole-4-carboxylate .

-

Reaction: Treat the 2-chloro derivative with NaOEt (Sodium Ethoxide) in absolute ethanol.

-

Mechanism: This proceeds via an

(Addition-Elimination) mechanism, which is regioselective for the C2-position, guaranteeing the O-ethoxy product.

Topic B: Reduction & Chemoselectivity

Q: Using LiAlH₄ (LAH) resulted in a complex mixture and loss of the oxazole ring. How do I reduce the ester safely?

A: LAH is too aggressive. It acts as a hard nucleophile and can attack the C2 position or cause ring fragmentation (reductive ring opening), especially in electron-deficient oxazoles.

Recommended Optimization Table:

| Parameter | Method A: DIBAL-H (Recommended) | Method B: NaBH₄ / CaCl₂ | Method C: LiAlH₄ (Avoid) |

| Reagent | Diisobutylaluminum hydride (1.0 M in Toluene) | Sodium Borohydride + Calcium Chloride | Lithium Aluminum Hydride |

| Temp | -78°C (Strict control) | 0°C to RT | 0°C |

| Solvent | DCM or Toluene (Anhydrous) | THF / Ethanol (2:1) | THF |

| Mechanism | 1,2-Reduction (Kinetic control) | Chemoselective activation of ester | Aggressive Hydride Transfer |

| Risk | Over-reduction to amine if T > -50°C | Slow reaction rate | Ring Opening / Decomposition |

| Yield | High (85-92%) | Moderate (60-75%) | Low (<30%) |

Protocol for Method A (DIBAL-H):

-

Dissolve Ethyl 2-ethoxyoxazole-4-carboxylate (1.0 eq) in anhydrous DCM under Argon.

-

Cool to -78°C .

-

Add DIBAL-H (2.2 eq) dropwise over 30 mins. Do not let temp rise.

-

Stir for 2 hours at -78°C.

-

Quench: Add Methanol (excess) at -78°C, then add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution. Warm to RT and stir vigorously until layers separate clearly.

Topic C: Isolation & Stability (The "Hidden Killer")

Q: My product looked pure by TLC, but after column chromatography, it turned into a solid that is not my alcohol. NMR shows a loss of the ethyl group. What happened?

A: You likely destroyed your product on the silica gel. 2-Ethoxyoxazoles are cyclic imidate ethers . Standard silica gel is slightly acidic (pH 5-6). This acidity protonates the oxazole nitrogen, activating the C2-position for hydrolysis by trace water in the solvent or silica.

The Fix: Neutralized Silica Chromatography You must passivate your stationary phase.[1]

-

Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

-

Add Triethylamine (TEA): Add 1-2% v/v Triethylamine to the slurry. Stir for 10 minutes.

-

Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.

-

Running: Run your purification using eluent containing 0.5% TEA .

-

Evaporation: Do not heat the water bath above 35°C during rotary evaporation to avoid thermal rearrangement.

Part 3: References & Authority

-

Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link

-

Foundational text on oxazole ring stability and reactivity patterns.

-

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link

-

Establishes protocols for oxazole synthesis and handling of sensitive side chains.

-

-

Gao, J., et al. (2018). Practical Synthesis of 2-Substituted Oxazole-4-Carboxylates. Organic Process Research & Development, 22(3), 377–382.

-

Provides scale-up relevant data for ester precursors.

-

-

Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

-

Authoritative source on the hydrolysis mechanisms of 2-alkoxyoxazoles.

-

Disclaimer: This guide assumes standard GLP (Good Laboratory Practice). 2-Ethoxyoxazoles are potential sensitizers; handle with appropriate PPE.

Sources

Technical Support Center: Stabilizing (2-Ethoxy-1,3-oxazol-4-yl)methanol

Current Status: Operational Topic: Stability & Handling of 2-Alkoxyoxazoles Ticket ID: OX-EtO-4MeOH-001[1][2]

Executive Summary: The "Imidate" Vulnerability

(2-Ethoxy-1,3-oxazol-4-yl)methanol (CAS: 155742-48-6) presents a unique stability paradox.[1] While the oxazole ring is generally aromatic and stable, the 2-ethoxy substituent converts the system into a cyclic imidate ester equivalent.

The Core Problem: The C2 position is electronically activated. In the presence of even trace moisture and acid (protons), the ring nitrogen protonates, activating the C2 carbon for nucleophilic attack by water. This leads to the irreversible loss of the ethyl group (as ethanol) and ring-opening or tautomerization to an oxazolone species.[1]

This guide provides the protocols necessary to prevent this specific degradation pathway.

Module 1: Storage & Handling Protocols[1]

Status: Critical Directive: Maintain Anhydrous & Neutral Environment

The primary cause of "yellowing" or "oiling out" of this compound during storage is autocatalytic hydrolysis.[1]

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Freezer) | Kinetic suppression of hydrolysis rates.[1][2] |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture.[1][2] |

| Container | Amber Glass | Prevents photo-induced radical formation (though less critical than moisture).[1] |

| Additives | K₂CO₃ Packet | Pro-Tip: Store the vial inside a secondary jar containing a small packet of anhydrous Potassium Carbonate to scavenge trace acidic vapors.[1][2] |

⚠️ Critical Warning: Chloroform Storage

NEVER store this compound in solution with CDCl₃ (Chloroform-d) or CHCl₃ for extended periods.[1] Chloroform naturally decomposes to form phosgene and HCl.[1][2] The trace HCl is sufficient to catalyze the rapid hydrolysis of the 2-ethoxy group.

-

Safe Alternative: Store in DMSO-d₆ or C₆D₆ (Benzene-d₆).[1] If CDCl₃ is required for NMR, filter it through basic alumina immediately before use.[1]

Module 2: Purification Workflows (The "Safe Path")

Status: High Risk Issue: Compound degradation on silica gel columns.[1][2][3]

Standard silica gel is slightly acidic (pH 4.0–5.0).[1] This acidity is sufficient to degrade (2-Ethoxy-1,3-oxazol-4-yl)methanol during the time-scale of flash chromatography.[1]

Protocol A: The Buffered Silica Method (Recommended)

Use this method for standard purification.[1]

-

Slurry Preparation: Prepare the silica gel slurry using your starting eluent (e.g., Hexane/EtOAc).

-

Deactivation: Add 1% Triethylamine (Et₃N) to the slurry and stir for 5 minutes.

-

Packing: Pour the column.

-

Equilibration: Flush the column with 2-3 column volumes of eluent containing 0.5% Et₃N.

-

Elution: Run the purification using eluent containing 0.5% Et₃N.

-

Post-Process: The Et₃N is volatile and will be removed during rotary evaporation.[1]

Protocol B: Neutral Alumina (Alternative)

If the compound is particularly sensitive or if Et₃N interferes with downstream steps.[1]

-

Stationary Phase: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.[1][2]

-

Note: Alumina has lower resolution than silica; you may need a longer column.[1]

Visualization: Purification Decision Tree

Caption: Decision tree for purification. Red paths indicate high risk of hydrolysis due to acidic stationary phases.

Module 3: Reaction Troubleshooting

Status: Analytical Mechanism: Understanding the Failure Mode[2]

When this molecule degrades, it follows a specific mechanistic pathway.[1][4] Understanding this allows you to diagnose "missing mass" in your reactions.[1]

The Degradation Mechanism (Acid Hydrolysis)

-

Activation: This increases electrophilicity at C2.[1]

-

Attack: Water attacks C2.

-

Collapse: Ethanol is expelled, breaking the aromaticity and leading to ring opening.

Visualization: Hydrolysis Pathway[1]

Caption: The acid-catalyzed failure mode. Note the irreversible loss of the ethoxy group as ethanol.

Module 4: Frequently Asked Questions (FAQs)

Q1: I need to oxidize the alcohol to an aldehyde. Can I use Jones Reagent? A: Absolutely not. Jones reagent is highly acidic (Sulfuric acid).[1] It will destroy the 2-ethoxy oxazole ring immediately.[1]

-

Solution: Use Dess-Martin Periodinane (DMP) or Swern Oxidation .[1]

-

Crucial Step: If using Swern, ensure the quench is performed carefully with excess base (Triethylamine) before allowing the reaction to warm up, keeping the medium basic throughout the workup.

Q2: My NMR spectrum shows a new triplet at ~1.2 ppm and a quartet at ~3.7 ppm, but my product peak is gone. What happened? A: You are seeing free ethanol . This confirms that hydrolysis has occurred.[1][5] The oxazole ring has likely opened to form an acyclic acyl-amino derivative, which may be water-soluble and lost during aqueous workup.[1]

Q3: Can I convert the alcohol to a bromide using PBr₃? A: PBr₃ generates HBr as a byproduct.[1] This is risky.

-

Better Route: Use Appel conditions (CBr₄ / PPh₃).[1] This proceeds under essentially neutral conditions and preserves the acid-sensitive 2-ethoxy group.[1]

Q4: Is the compound stable in DMSO? A: Yes, generally. However, commercial DMSO can contain trace water.[1] For long-term storage of stock solutions, use anhydrous DMSO stored over molecular sieves.[1]

References

-